1-Bromo-3-methylidenecyclopentane
Description
1-Bromo-3-methylidenecyclopentane is a bicyclic organic compound characterized by a cyclopentane ring substituted with a bromine atom at position 1 and a methylidene group (a terminal alkene moiety) at position 2. Its molecular formula is C₆H₉Br, with a molar mass of 161.04 g/mol. The methylidene group introduces significant reactivity due to the electron-rich double bond, making the compound valuable in synthetic organic chemistry, particularly in cycloaddition reactions and as a precursor for functionalized cyclopentane derivatives.
Properties
CAS No. |
120159-46-8 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-3-methylidenecyclopentane |
InChI |
InChI=1S/C6H9Br/c1-5-2-3-6(7)4-5/h6H,1-4H2 |
InChI Key |
IALAAMUTGNFXGU-UHFFFAOYSA-N |
SMILES |
C=C1CCC(C1)Br |
Canonical SMILES |
C=C1CCC(C1)Br |
Synonyms |
Cyclopentane, 1-bromo-3-methylene- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, it details structurally distinct brominated cyclopentane derivatives and alkyl bromides. Below is a comparative analysis of these compounds, highlighting key differences in structure, reactivity, and applications:
Table 1: Structural and Physicochemical Comparison
Key Differences
Substituent Complexity :
- 1-Bromo-3-methylidenecyclopentane (hypothetical) features a terminal alkene , absent in the listed compounds. In contrast, compounds like methyl 3-bromocyclopent-1-enecarboxylate contain a conjugated cyclopentene ring, altering their electronic properties and reactivity.
- Brominated phenyl derivatives (e.g., ) exhibit aromatic ring effects, enhancing stability but reducing alkene-like reactivity.
Reactivity: Linear alkyl bromides (e.g., 1-bromopentane ) undergo nucleophilic substitution (SN2), while cyclopentane-based bromides (e.g., ) may favor elimination or ring-opening reactions due to steric constraints.
Applications :
- Bromophenylcyclopentane derivatives are likely used in pharmaceutical intermediates due to aromatic amine/carboxylic acid functionalities.
- Ester-containing bromocyclopentanes serve as chiral building blocks in asymmetric synthesis.
Limitations of Available Evidence
The compounds analyzed here differ in backbone (e.g., linear vs. cyclic), substituents (e.g., esters vs. amines), and reactivity profiles. Future studies should prioritize experimental characterization of the target compound to enable rigorous benchmarking.
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